6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
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Overview
Description
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fused ring system consisting of an imidazole ring and a thiadiazole ring, with a phenyl group attached to the imidazole ring. The unique structure of this compound contributes to its diverse biological activities, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis. Molecular docking studies have demonstrated that the compound binds to the active site of EGFR, thereby blocking its kinase activity .
Comparison with Similar Compounds
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine can be compared with other similar compounds, such as:
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Exhibits potent anticancer activity against MCF-7 and A549 cell lines.
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole: Shows significant antiproliferative activity on pancreatic ductal adenocarcinoma cells.
The uniqueness of this compound lies in its specific structural features and its ability to target multiple biological pathways, making it a versatile compound for various scientific applications .
Properties
CAS No. |
1432680-98-2 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-8(7-4-2-1-3-5-7)13-10-14(9)12-6-15-10/h1-6H,11H2 |
InChI Key |
YLQHCHITTCXXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)SC=N3)N |
Origin of Product |
United States |
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